对甲苯磺酸3-氨基苯酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

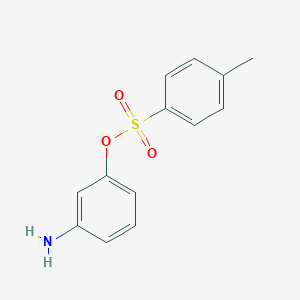

p-Toluenesulfonic acid 3-aminophenyl ester is a chemical compound that can be synthesized through the reaction of amino acids with alkyl p-toluenesulfonates, as described in the literature. The compound is related to a family of esters that are derived from p-toluenesulfonic acid (p-TSA) and have various applications in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of p-toluenesulfonic acid 3-aminophenyl ester and related compounds involves the reaction of amino acids with alkyl p-toluenesulfonates in the presence of alcohol, which affords the corresponding esters in high yields. This reaction is predominantly acid-catalyzed esterification, with minor involvement of transesterification . Additionally, p-toluenesulfonic acid has been used as a catalyst in a three-component Ugi-type reaction to synthesize α-amino amides and amidines, which could be relevant for the synthesis of natural or unnatural amino acids and drug-like analogues . Moreover, p-toluenesulfonic acid has been employed as a catalyst in the ultrasound-assisted synthesis of esters, demonstrating its versatility in facilitating esterification reactions .

Molecular Structure Analysis

While the specific molecular structure analysis of p-toluenesulfonic acid 3-aminophenyl ester is not detailed in the provided papers, the general structure of related compounds synthesized using p-toluenesulfonic acid as a catalyst has been characterized by high-resolution mass spectrometry (HRMS) and other spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

p-Toluenesulfonic acid is a versatile catalyst in various chemical reactions. It has been used to facilitate the synthesis of O-benzyl-l-amino acids, which are important in peptide synthesis, and to improve the safety and efficiency of the benzylation process . Additionally, p-TSA has been employed as an efficient catalyst for the synthesis of 3-amino pyrazoles under both solvent and solvent-free conditions, which are significant in medicinal chemistry due to their pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-toluenesulfonic acid esters, such as p-toluenesulfonic acid 3-aminophenyl ester, are influenced by the nature of the ester group and the aromatic ring. These properties can be analyzed using spectroscopic techniques, and the compounds typically exhibit characteristic IR absorption bands and NMR chemical shifts that are indicative of their functional groups . The solubility, melting point, and stability of these esters can vary depending on their molecular structure and substituents.

科学研究应用

微波辅助合成

洪(2009 年)的一项研究展示了对甲苯磺酸在沙利度胺氨基酸衍生物的微波辅助合成中的应用,与传统方法相比,反应时间显着减少,产率提高。该方法强调了在微波辐射条件下使用对甲苯磺酸促进化学反应的效率和有效性 (W. Hong, 2009).

波瓦罗夫反应

高等人(2013 年)讨论了对甲苯磺酸在波瓦罗夫反应中作为催化剂的用途,导致多取代螺[吲哚啉-3,2'-喹啉]的非对映选择性合成。这项研究强调了对甲苯磺酸在促进高产率和非对映选择性反应中产生复杂分子结构的催化作用 (Hongwu Gao, Jing Sun, Chaoguo Yan, 2013).

超声辅助酯合成

帕切科等人(2014 年)展示了在超声条件下使用对甲苯磺酸作为催化剂的酯类的环保合成。该工艺不仅可以高效地生成酯,而且通过利用较少危险的条件并在较短的反应时间内实现良好的产率,代表了一种绿色化学方法 (B. Pacheco et al., 2014).

氨基酸衍生物的合成

Vasanthakumar 等人(2004 年)描述了一种通过微波辐射合成氨基酸苄基酯对甲苯磺酸盐的简单方法,展示了对甲苯磺酸在这些化合物的高效合成中的用途。本研究重点介绍了对甲苯磺酸在促进肽合成中关键中间体合成的作用 (G. Vasanthakumar, Basanagoud S. Patil, V. V. Babu, 2004).

聚(酯酰胺)的合成和生物降解

冈田等人(2001 年)探索了使用对甲苯磺酸盐合成聚(酯酰胺),揭示了这些聚合物的生物降解性。这项研究为开发在环保材料中具有潜在应用的生物可降解聚合物奠定了基础 (M. Okada et al., 2001).

安全和危害

P-Toluenesulfonic acid 3-aminophenyl ester is not intended for human or veterinary use. It can cause severe skin burns and eye damage . It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure . Protective measures such as wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing are recommended .

未来方向

The use of p-Toluenesulfonic acid in the synthesis of esters has been explored in recent research, with a focus on developing efficient and cleaner methodologies . The potential for using concentrated p-Toluenesulfonic acid as an acid catalyst for PET hydrolysis under relatively mild conditions has also been investigated .

属性

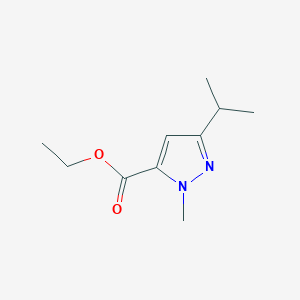

IUPAC Name |

(3-aminophenyl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-10-5-7-13(8-6-10)18(15,16)17-12-4-2-3-11(14)9-12/h2-9H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZVAAMFWWVKGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

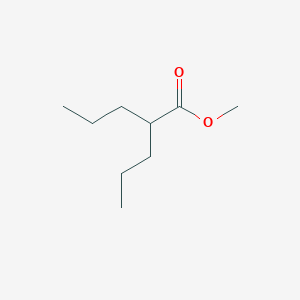

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Toluenesulfonic acid 3-aminophenyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)